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molecular formula C7H4ClFO2 B1423846 2-Chloro-3-fluoro-6-hydroxybenzaldehyde CAS No. 1263378-00-2

2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Cat. No. B1423846
M. Wt: 174.55 g/mol
InChI Key: BIJQDOONYNJEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445510B2

Procedure details

2-Chloro-3-fluoro-6-methoxybenzaldehyde (46.0 g, 245 mmol) was added in a three neck flask equipped with a nitrogen inlet, a thermometer and an addition funnel. DCM (800 mL) was added and cooled to −70 to −78° C. using an acetone/dry ice bath. Boron tribromide (25.4 mL, 269 mmol) was diluted in 200 mL of dichloromethane and added to the reaction mixture slowly over a period of 1 h. The reaction mixture was allowed to warm to room temperature and stirred for 16 h. Then the reaction mixture was cooled to 0° C. in an ice bath and quenched by adding methanol (150 mL) over a period of 30 minutes and stirred at room temperature for 20 min. The solvents were removed, and the residue was diluted with dichloromethane and washed with aq. sodium bicarbonate solution followed by water. The organic layer was dried over sodium sulfate, filtered and concentrated to give crude product. It was purified by column chromatography on silica gel eluting with 2→3% methanol in dichloromethane, giving 34 g (80% yield) of the title compound. 1HNMR (300 MHz, CDCl3): δ=11.68 (s, 1H), 10.39 (s, 1H), 7.26-7.35 (m, 1H), 6.86-6.90 (m, 1H).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([O:11]C)[C:3]=1[CH:4]=[O:5].B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1F)OC
Step Two
Name
Quantity
25.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 (± 4) °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a nitrogen inlet
ADDITION
Type
ADDITION
Details
added to the reaction mixture slowly over a period of 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding methanol (150 mL) over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvents were removed
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with aq. sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
It was purified by column chromatography on silica gel eluting with 2→3% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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